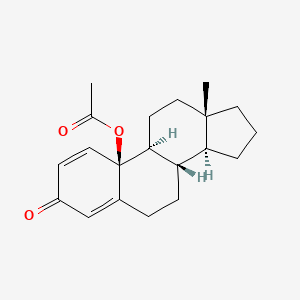![molecular formula C21H20FO2P B1199000 1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene CAS No. 67000-88-8](/img/structure/B1199000.png)
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene is a chemical compound with the molecular formula C21H20FO2P and a molecular weight of 354.35 . This compound is known for its unique structure, which includes a pyrene moiety attached to a butyl ester group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of methylphosphonofluoridic acid 4-(1-pyrenyl)butyl ester typically involves the esterification of 4-(1-pyrenyl)butanol with methylphosphonofluoridic acid. The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to be used in fluorescence studies and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of methylphosphonofluoridic acid 4-(1-pyrenyl)butyl ester involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, making it useful in studies involving DNA interactions. Additionally, the ester group can undergo hydrolysis, releasing the active phosphonofluoridic acid, which can then interact with various biological pathways .
Comparison with Similar Compounds
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene can be compared with other similar compounds such as:
4-(1-Pyrenyl)butyric acid: This compound lacks the phosphonofluoridic acid moiety, making it less reactive in certain chemical reactions.
1-Pyrenebutanol: This compound has a hydroxyl group instead of the ester group, affecting its solubility and reactivity.
1-Pyrenecarboxylic acid: This compound has a carboxylic acid group, making it more acidic and reactive in different chemical environments. The uniqueness of methylphosphonofluoridic acid 4-(1-pyrenyl)butyl ester lies in its combination of the pyrene moiety with the phosphonofluoridic acid ester, providing distinct chemical and biological properties.
Properties
CAS No. |
67000-88-8 |
|---|---|
Molecular Formula |
C21H20FO2P |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene |
InChI |
InChI=1S/C21H20FO2P/c1-25(22,23)24-14-3-2-5-15-8-9-18-11-10-16-6-4-7-17-12-13-19(15)21(18)20(16)17/h4,6-13H,2-3,5,14H2,1H3 |
InChI Key |
VSWBPUDGAWYALA-UHFFFAOYSA-N |
SMILES |
CP(=O)(OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Canonical SMILES |
CP(=O)(OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Synonyms |
4-(1-pyrenyl)butyl methylphosphonofluoridate PBMPF pyrenebutylmethylphosphonofluoridate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


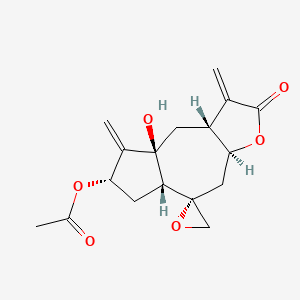
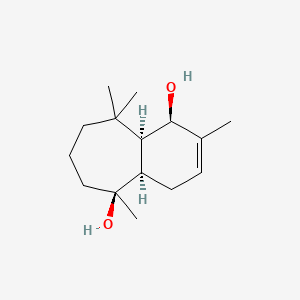
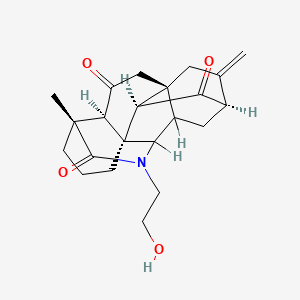
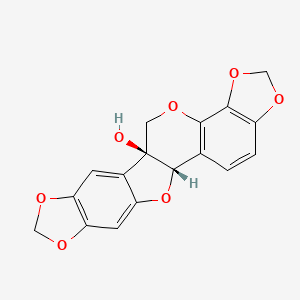

![(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1198923.png)
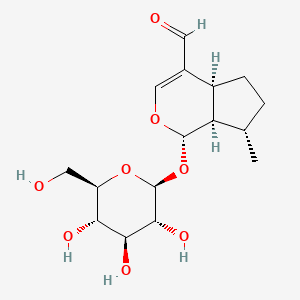

![5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)

